molecular formula C14H9NO3 B3055467 2-Phenoxyisoindoline-1,3-dione CAS No. 64908-64-1

2-Phenoxyisoindoline-1,3-dione

Cat. No.: B3055467
CAS No.: 64908-64-1
M. Wt: 239.23 g/mol
InChI Key: GAMAGVXFNJWXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxyisoindoline-1,3-dione, an N-substituted derivative of the isoindoline-1,3-dione (phthalimide) scaffold, is a compound of significant interest in medicinal chemistry and organic synthesis. This privileged structure is recognized for its versatile biological activity and is a key intermediate in the development of novel therapeutic agents. The core phthalimide pharmacophore is associated with a range of pharmacological activities. Research on analogous compounds has demonstrated that the isoindoline-1,3-dione moiety can interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), making it a valuable structure in the design of inhibitors for Alzheimer's disease research . Furthermore, N-substituted phthalimide derivatives have been reported to exhibit notable analgesic properties, with some compounds showing activity that exceeds that of reference drugs like metamizole sodium in preclinical models . The structure's two carbonyl groups are known to facilitate hydrogen bonding with biological targets, which is crucial for its binding affinity and inhibitory potency . Beyond the central nervous system targets, this class of compounds is also investigated for anti-inflammatory, anticonvulsant, and hypolipidemic effects . The phenoxy substituent in this compound offers a point of diversification for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's electronic properties, steric bulk, and overall pharmacokinetic profile. As such, this reagent serves as a critical building block for chemical biologists and medicinal chemists aiming to develop new probe molecules or therapeutic candidates across multiple disease areas. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMAGVXFNJWXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393638
Record name N-phenoxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64908-64-1
Record name N-phenoxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of the Isoindoline 1,3 Dione Scaffold in Chemical Research

The isoindoline-1,3-dione skeleton, also widely known as phthalimide (B116566), is a privileged structural moiety in the realm of chemical research, particularly in medicinal chemistry and materials science. researchgate.netnih.gov Its prevalence stems from a combination of factors including its relative ease of synthesis, its ability to act as a versatile building block, and its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. researchgate.netnih.govmdpi.com

The diverse biological roles of isoindoline-1,3-dione derivatives are well-documented. These compounds have been shown to possess a remarkable range of therapeutic properties, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. nih.govmdpi.comacgpubs.org Furthermore, this scaffold is a key component in the design of agents targeting more complex diseases. For instance, derivatives have been investigated as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase, and certain analogues have shown promise as anticancer agents. nih.govresearchgate.net The structural rigidity and planar nature of the phthalimide group, coupled with its capacity for various substitutions, allow for the fine-tuning of its physicochemical properties and biological interactions. nih.gov

In the domain of materials science, the isoindoline-1,3-dione core is utilized in the synthesis of polymers, dyes, and colorants, owing to its thermal stability and photophysical properties. researchgate.net

An Overview of Research Trajectories for 2 Phenoxyisoindoline 1,3 Dione

Conventional Synthetic Routes to Isoindoline-1,3-dione Systems

Traditional methods for the synthesis of isoindoline-1,3-diones have been well-established and widely utilized for their reliability and broad applicability.

Condensation Reactions with Phthalic Anhydride (B1165640) and Amines

The most common and direct method for synthesizing isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine. nih.govrsc.org This reaction is a cornerstone of heterocyclic chemistry, valued for its simplicity and efficiency. The process typically involves heating the reactants, often in a solvent, to drive the reaction to completion. researchgate.net

The reaction proceeds through the initial formation of a phthalamic acid intermediate, which then undergoes cyclodehydration to yield the final imide product. The choice of solvent and reaction conditions can be optimized to improve yields and purity. For instance, refluxing in methanol (B129727) or ethanol (B145695) has been found to be effective, with methanol being preferred at times due to its lower boiling point, which simplifies its removal post-reaction. researchgate.net In some variations, the reaction can be carried out by heating the neat mixture of phthalic anhydride and the amine. researchgate.net

A general scheme for this reaction is as follows:

Scheme 1: General synthesis of isoindoline-1,3-diones via condensation of phthalic anhydride and a primary amine.

This method's versatility is demonstrated by its application in the synthesis of a wide range of N-substituted phthalimides, including those with aryl, alkyl, and more complex side chains. researchgate.netnih.gov For the synthesis of this compound, phenoxyamine would be the primary amine of choice.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, offering alternative pathways to isoindoline-1,3-diones. One notable method is the carbonylative cyclization of o-halobenzoates and primary amines. nih.govnih.gov This one-step approach provides good yields and tolerates a variety of functional groups. nih.gov The reaction mechanism is believed to involve the palladium-catalyzed formation of an o-amidocarboxylate intermediate, followed by a base-catalyzed cyclization to form the isoindoline-1,3-dione ring. nih.gov

Another palladium-catalyzed approach involves the intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org This method allows for the synthesis of functionalized isoindolinones under mild conditions. organic-chemistry.org While this specific example leads to isoindolin-1-ones, the underlying principles of palladium-catalyzed C-N bond formation are relevant to the synthesis of the dione (B5365651) derivatives as well.

These palladium-catalyzed methods offer an attractive alternative to the classical condensation route, particularly when starting materials other than phthalic anhydride are more readily available or when specific substitution patterns are desired.

Multi-component Reactions for Isoindoline-1,3-dione Formation

One such example is a one-pot, three-component approach for the synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net Another notable MCR involves the tandem addition of an amine and a thiol to an aromatic dialdehyde, leading to the formation of fluorescent isoindoles. nih.gov While this latter example produces isoindoles rather than isoindoline-1,3-diones, it highlights the potential of MCRs in rapidly generating structural diversity around the isoindole core.

Furthermore, one-pot syntheses of novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole (B32235) moiety have been reported, demonstrating the utility of this approach in creating complex molecules with potential biological activity. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel approaches for the synthesis of isoindoline-1,3-diones, including this compound.

Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the use of often hazardous and environmentally damaging organic solvents. The synthesis of N-substituted isoindoline-1,3-diones has been successfully achieved under solvent-free conditions by simply heating a mixture of phthalic anhydride and a primary amine. researchgate.netresearchgate.net This method is not only environmentally benign but also offers advantages such as shorter reaction times and simpler work-up procedures. researchgate.net

The feasibility of solvent-free synthesis has been demonstrated for a variety of amines, suggesting its potential applicability for the preparation of this compound. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Catalytic Systems in Sustainable Synthesis

The use of catalysts is another cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. In the context of isoindoline-1,3-dione synthesis, various catalytic systems have been explored to improve the sustainability of the process.

For instance, a silica-supported niobium catalyst (SiO2-tpy-Nb) has been used for the synthesis of isoindoline-1,3-diones from o-phthalic acids or anhydrides and amines in an isopropanol-water solvent system. researchgate.net This heterogeneous catalyst can potentially be recovered and reused, further enhancing the green credentials of the synthesis.

Additionally, the aforementioned palladium-catalyzed reactions represent a form of catalytic synthesis, often proceeding under mild conditions with high efficiency. nih.govhep.com.cn The development of recyclable and highly active catalysts for these transformations is an ongoing area of research.

Below is a table summarizing various synthetic approaches to isoindoline-1,3-diones:

Synthetic Method Reactants Key Features Reference(s)
Condensation Reaction Phthalic Anhydride, Primary AmineSimple, high-yielding, versatile nih.govrsc.orgresearchgate.net
Palladium-Catalyzed Cyclization o-Halobenzoates, Primary Amines, COOne-step, tolerates functional groups nih.govnih.govhep.com.cn
Multi-component Reaction Varies (e.g., dialdehyde, amine, thiol)High efficiency, rapid diversity generation researchgate.netnih.govnih.gov
Solvent-Free Synthesis Phthalic Anhydride, Primary AmineEnvironmentally friendly, simple work-up researchgate.netresearchgate.net
Catalytic Synthesis o-Phthalic Acids/Anhydrides, AminesUse of reusable catalysts, milder conditions researchgate.net

Microwave and Ultrasonic Irradiation Techniques in Synthesis

Conventional heating methods for chemical synthesis can often be time-consuming and may lead to lower yields. To overcome these limitations, microwave-assisted and ultrasonic irradiation techniques have emerged as powerful tools in organic synthesis, offering advantages such as rapid heating, increased reaction rates, and often improved yields.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully utilized in the synthesis of various heterocyclic compounds, including derivatives of isoindoline-1,3-dione. This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform temperature increase within the reaction mixture. This can significantly reduce reaction times compared to conventional heating methods. For instance, the synthesis of N-alkylated glycine (B1666218) methyl esters and new sildenafil (B151) analogues has been efficiently achieved using microwave-assisted methods. In the context of phthalimide synthesis, microwave irradiation has been employed in the solid-phase synthesis of phthalimides from anchored phthalic acid and amines. While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the synthesis of analogous N-alkoxyphthalimides has been achieved through microwave-assisted Mitsunobu reactions. This suggests a plausible route where N-hydroxyphthalimide and phenol (B47542) could be reacted in the presence of a suitable phosphine (B1218219) and an azodicarboxylate under microwave irradiation to yield the target compound.

Ultrasonic Irradiation Techniques:

Ultrasonic irradiation, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.

The synthesis of substituted phthalimides has been effectively carried out using ultrasound-promoted one-pot multicomponent reactions. hhu.deacs.orgresearchgate.netnih.govresearchgate.net One notable method involves the ultrasound-assisted alkylation of N-hydroxyphthalimide with alkyl halides in the presence of potassium carbonate in DMSO, resulting in high yields of N-alkoxyphthalimides in a significantly shorter reaction time compared to conventional methods. nih.gov This approach offers milder conditions and is considered a green synthetic route. hhu.deacs.orgnih.govresearchgate.net

A plausible synthetic route for this compound using this technique would involve the reaction of N-hydroxyphthalimide with a suitable phenoxy-containing electrophile under ultrasonic irradiation. The advantages of this method include simple operation, the use of readily available starting materials, and synthetically useful yields under environmentally benign conditions. hhu.deacs.orgnih.govresearchgate.net

Parameter Microwave-Assisted Synthesis Ultrasonic Irradiation
Energy Source Microwave RadiationHigh-Frequency Sound Waves
Mechanism Dielectric HeatingAcoustic Cavitation
Typical Solvents Polar Solvents (e.g., THF, DMF)Various (e.g., Ethanol, DMSO) hhu.denih.gov
Key Advantages Rapid reaction times, Uniform heatingMilder conditions, Shorter reaction times, Higher yields nih.gov
Reported Yields 72-96% for related compounds64-99% for N-alkoxyphthalimides nih.gov

Functionalization Strategies for this compound Derivatives

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. This can be achieved by modifying the N-substituent, the aromatic ring of the isoindoline (B1297411) core, or by elaborating on a side chain.

N-Substitution Modifications

Modifications at the nitrogen atom of the isoindoline-1,3-dione core are a common strategy to introduce diverse functionalities. Starting from N-hydroxyphthalimide, a key precursor, various derivatives can be synthesized.

One approach involves the reaction of N-hydroxyphthalimide with chloroacetyl chloride to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate. This intermediate can then react with various primary amines to yield N-substituted acetate (B1210297) derivatives. chemmethod.com Another strategy is the one-pot synthesis of isoindoline-1,3-diones bearing a 1,2,4-triazole moiety, which has shown promising biological activities. nih.gov

Furthermore, N-benzyl pyridinium (B92312) hybrids of isoindoline-1,3-dione have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. nih.gov The synthesis of these compounds often involves the initial preparation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, followed by amidation and subsequent quaternization. nih.gov

Starting Material Reagents Product Type Reference
N-hydroxyphthalimideChloroacetyl chloride, Primary aminesN-substituted acetate derivatives chemmethod.com
Phthalic anhydride, GlycineEDCI, HOBT, Pyridin-4-ylmethanamineN-pyridinylmethylacetamide derivative nih.gov
Phthalic anhydrideVarious reagentsIsoindoline-1,3-diones with 1,2,4-triazole moiety nih.gov

Aromatic Ring Functionalization

Functionalization of the aromatic ring of the isoindoline-1,3-dione core allows for the introduction of substituents that can modulate the electronic and steric properties of the molecule.

While direct functionalization of the this compound aromatic ring is not extensively documented in the provided search results, strategies for related phthalimide structures can be considered. For instance, the rhodium-catalyzed C-H functionalization of substrates containing a phthalimido group has been demonstrated. nih.gov The phthalimido group can act as a directing group, influencing the position of functionalization on an attached alkyl chain, and its electron-withdrawing nature can protect nearby C-H bonds. nih.gov

A more direct approach to obtaining aromatic ring-functionalized derivatives is to start with a substituted phthalic anhydride. For example, the reaction of 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) with hydroxylamine (B1172632) hydrochloride yields a bis-N-hydroxyphthalimide derivative with a more complex aromatic structure. rsc.org This highlights the potential of using pre-functionalized starting materials to access a variety of aromatic ring-substituted this compound analogues.

Side-Chain Elaboration

Side-chain elaboration involves modifying a substituent attached to the core structure. For this compound derivatives, this could involve reactions on the phenoxy group or another substituent.

A relevant example is the synthesis of 2-[2-(2-methoxy-phenoxy)-ethyl]-isoindole-1,3-dione, which is achieved by reacting potassium phthalimide with 2-(2-bromoethoxy)anisole. chemicalbook.com This demonstrates the introduction of a functionalized side chain onto the isoindoline nitrogen. Further modifications could then be performed on the methoxy (B1213986) group or the aromatic ring of the phenoxyethyl substituent.

Another strategy involves the synthesis of isoindoline-1,3-dione-N-benzyl pyridinium hybrids, where the elaboration occurs on the nitrogen substituent. nih.gov The synthesis starts with phthalic anhydride and glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid. This is then coupled with various benzylamines and subsequently quaternized to introduce a range of substituted benzyl (B1604629) groups on the pyridinium ring, effectively elaborating the side chain. nih.gov

Parent Compound Reaction Type Reagents Functionalized Product Reference
Potassium phthalimideNucleophilic substitution2-(2-Bromoethoxy)anisole2-[2-(2-Methoxy-phenoxy)-ethyl]-isoindole-1,3-dione chemicalbook.com
2-(1,3-Dioxoisoindolin-2-yl)acetic acidAmidation, QuaternizationSubstituted benzylamines, KIIsoindoline-1,3-dione-N-benzyl pyridinium hybrids nih.gov

Chemical Reactivity and Transformation Studies of 2 Phenoxyisoindoline 1,3 Dione

Mechanistic Investigations of Reactions Involving the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core of 2-phenoxyisoindoline-1,3-dione is a key determinant of its reactivity. The electron-withdrawing nature of the two carbonyl groups renders the nitrogen atom electrophilic and the protons on the aromatic ring susceptible to substitution.

Mechanistic studies, often on analogous N-substituted phthalimides, provide insight into the transformations of this compound. For instance, the formation of N-phenylphthalimide from phthalanilic acid has been computationally studied, revealing a two-step mechanism. The initial step involves the nucleophilic attack of the amide nitrogen to form a tetrahedral gem-diol intermediate. The subsequent dehydration of this intermediate, which is the rate-determining step, yields the final N-phenylphthalimide. An acetic acid molecule was shown to catalyze both steps by acting as a proton donor and acceptor. nih.gov

Furthermore, the cleavage of the N-O bond in related systems, such as Weinreb amides, has been investigated. A metal-free reductive cleavage using a neutral organic super-electron donor proceeds via a single-electron transfer (SET) mechanism. This process initiates the N-O bond cleavage, forming a radical intermediate that undergoes another SET and subsequent protonation to yield the corresponding amide. organic-chemistry.org The reactivity in these systems is correlated with the LUMO energies of the substrates; more conjugated systems with lower LUMO energies react more readily. organic-chemistry.org Such mechanistic understanding of N-O bond cleavage is crucial for predicting the reactivity of this compound in similar reductive environments.

Nucleophilic and Electrophilic Transformations

The electrophilic nature of the carbonyl carbons and the nitrogen atom in the isoindoline-1,3-dione ring makes this compound susceptible to nucleophilic attack. Conversely, the benzene (B151609) rings can undergo electrophilic substitution.

Nucleophilic Transformations:

Amines can act as nucleophiles, attacking the carbonyl carbons of the phthalimide (B116566) core. While direct reactions with this compound are not extensively detailed, the general reactivity of amines with alkyl halides to form new C-N bonds is a well-established principle in synthesizing amine derivatives. libretexts.org The nitrogen in an amine, possessing a lone pair of electrons, can act as a nucleophile to displace a leaving group. libretexts.org

Electrophilic Transformations:

The synthesis of substituted phenylisoindoline-1,3-diones has been achieved through the reaction of N-phenyl phthalimide with various substituted aromatic aldehydes. researchgate.net This suggests that the aromatic rings of the isoindoline-1,3-dione moiety can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Cyclization and Ring-Opening Reactions

The unique structure of this compound allows for its participation in both cyclization and ring-opening reactions, leading to the formation of diverse heterocyclic structures.

Cyclization Reactions:

Intramolecular cyclization reactions involving derivatives of isoindoline-1,3-dione are a powerful tool for constructing complex polycyclic systems. For example, 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones can undergo formic acid-catalyzed intramolecular cyclization to yield bioactive tricyclic quinazolines. nih.gov Similarly, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom provides an efficient route to 3-acyl isoindolin-1-ones. organic-chemistry.org These examples highlight the potential for appropriately substituted derivatives of this compound to undergo cyclization.

Ring-Opening Reactions:

The phthalimide ring is susceptible to nucleophilic attack, leading to ring-opening. Hydrazine (B178648) is a common reagent used for this purpose, as seen in the Gabriel synthesis. The reaction of N-substituted phthalimides with hydrazine results in the cleavage of the amide bonds and the formation of a stable phthalhydrazide, liberating the primary amine. While not specifically detailed for the phenoxy derivative, this is a general and widely used reaction for phthalimides.

Derivatization for Enhanced Reactivity and Selectivity

The functional groups of this compound can be modified to tune its reactivity and selectivity in various chemical transformations.

The synthesis of various isoindoline-1,3-dione derivatives often involves the initial preparation of a core structure, which is then further functionalized. For instance, new isoindoline-1,3-dione-based heterocycles have been synthesized by incorporating a pyrazole-thiazole-triazole motif. researchgate.net This approach of merging different pharmacophoric units can lead to compounds with enhanced biological activities.

Spectroscopic and Crystallographic Characterization of 2 Phenoxyisoindoline 1,3 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of 2-Phenoxyisoindoline-1,3-dione, also known as N-phenoxyphthalimide, reveals characteristic signals for the protons in its two aromatic rings. In a study utilizing a 500 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the following chemical shifts were reported. The protons of the phenoxy group appear as a multiplet in the range of δ 7.12-7.38 ppm, while the protons of the phthalimide (B116566) moiety are observed as two multiplets at δ 7.80-7.84 ppm and δ 7.90-7.94 ppm. libretexts.org

ProtonsChemical Shift (δ, ppm)Multiplicity
Phenoxy group7.12-7.38m
Phthalimide group7.80-7.84m
Phthalimide group7.90-7.94m

Table 1: ¹H NMR Data for this compound in CDCl₃.

Carbon-13 (¹³C) NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, a spectrum obtained at 125 MHz in CDCl₃ shows distinct signals for the carbonyl carbons, the carbons of the phenoxy group, and the carbons of the phthalimide ring. libretexts.org The carbonyl carbons of the phthalimide group are typically found significantly downfield.

Carbon TypeChemical Shift (δ, ppm)
Aromatic (Phenoxy)114.4
Aromatic (Phthalimide)124.0
Aromatic (Phthalimide)128.8
Aromatic (Phenoxy)129.7
Aromatic (Phthalimide)134.9
Aromatic (Phenoxy - C-O)158.9
Carbonyl (C=O)162.9

Table 2: ¹³C NMR Data for this compound in CDCl₃.

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgprotein-nmr.org.uk For this compound, this would reveal the coupling network within the phenoxy and phthalimide aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov This would definitively link the proton resonances of the aromatic rings to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of a molecule. For this compound, HMBC would show correlations between the phenoxy protons and the carbons of the phthalimide ring, and vice versa, as well as correlations to the carbonyl carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

While an experimental FT-IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups and by comparison with related compounds like phthalimide and N-bromophthalimide. Key expected vibrational modes include:

C=O Stretching: The two carbonyl groups of the imide function would give rise to strong absorption bands, typically in the region of 1700-1800 cm⁻¹. Phthalimide itself shows two strong C=O stretching bands.

C-N Stretching: The stretching vibrations of the C-N bonds within the isoindoline (B1297411) ring would also be present.

C-O-N Stretching: The stretching of the C-O-N linkage is a characteristic feature.

Aromatic C-H and C=C Stretching: The aromatic rings would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A study on phthalimide and N-bromophthalimide provides a detailed analysis of their vibrational spectra, which can serve as a basis for interpreting the spectrum of the phenoxy derivative.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar, and thermally fragile molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer. This method typically results in the formation of protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation, making it ideal for determining molecular mass.

For this compound, mass spectrometry confirms its molecular structure. High-resolution mass spectrometry (HRMS) using techniques like MALDI-FTMS (Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Mass Spectrometry), which provides highly accurate mass measurements, has been employed. chemicalbook.com The analysis of this compound shows a protonated molecular ion [MH]⁺ at a mass-to-charge ratio (m/z) of 240.0656. chemicalbook.com This experimental value is in excellent agreement with the required theoretical mass for the chemical formula C₁₄H₁₀NO₃, which is 240.0655. chemicalbook.com

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. The fragmentation of this compound would likely proceed through cleavage of the most labile bonds. Key fragmentation pathways would include the breaking of the N-O bond, separating the phenoxy group from the phthalimide moiety. Further fragmentation could involve characteristic losses from the phthalimide ring, such as the loss of carbon monoxide (CO).

Table 1: ESI-MS Data for this compound

Ion Type Theoretical m/z Experimental m/z Reference

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. creative-biostructure.com

An analysis of this compound would reveal the precise bond lengths and angles of the isoindoline-1,3-dione core and the attached phenoxy group. It would also establish the dihedral angle between the plane of the phthalimide group and the phenyl ring, defining the molecule's solid-state conformation.

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For an aromatic compound like this compound, several types of interactions are expected to be significant:

C–H···O Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen bonds (acting as donors) and the electronegative oxygen atoms of the carbonyl groups (acting as acceptors). These interactions, though weaker than conventional hydrogen bonds, often play a crucial role in stabilizing the crystal structure, forming complex networks that link adjacent molecules. researchgate.netresearchgate.net

The interplay of these forces dictates the final three-dimensional structure and density of the crystal.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. The existence of polymorphism in this compound is plausible, as subtle changes in crystallization conditions could favor different packing arrangements or molecular conformations. For instance, the orientation of the phenoxy group relative to the phthalimide ring could vary, leading to different conformers that pack in unique ways. researchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net By controlling these interactions, it is possible to influence the resulting crystal structure. For this compound, modifying crystallization solvents or introducing co-crystallizing agents could be used to systematically explore its potential polymorphs and to engineer crystals with specific packing motifs. nih.gov

Theoretical and Computational Investigations of 2 Phenoxyisoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and stability of 2-Phenoxyisoindoline-1,3-dione. These methods provide a detailed picture of the molecule's structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.de DFT studies on isoindoline-1,3-dione derivatives have been employed to determine their optimized geometries and electronic properties. researchgate.netdergipark.org.tr These calculations are based on the principle that the electron density of a system determines its electronic energy. mdpi.com

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. dergipark.org.trschrodinger.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is beneficial for properties like intramolecular charge transfer. dergipark.org.trresearchgate.net

For isoindoline-1,3-dione derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.netscispace.com Studies on similar structures have shown that the HOMO is often localized on one part of the molecule, while the LUMO is on another, facilitating charge transfer upon excitation. researchgate.netresearchgate.net The HOMO-LUMO gap for 5,6-diaroylisoindoline-1,3-dione derivatives, for example, has been calculated to be in the range of 3.9-4.1 eV. researchgate.net The specific energies of these frontier orbitals can be tuned by adding different substituents to the molecular structure. scispace.com This analysis is crucial for designing molecules with specific electronic and optical properties. imperial.ac.uk

Calculated HOMO-LUMO Energy Gaps for Related Structures
Compound TypeCalculated Energy Gap (eV)Computational Method
5,6-diaroylisoindoline-1,3-dione derivatives3.9 - 4.1B3LYP/6-311+G(d,p)
DCPQ Molecule3.78DFT_B3PW91_SDD
Designed Dyes (MC2)2.63DFT/TD-DFT

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. For a flexible molecule like this compound, understanding its preferred conformation is essential for predicting its biological activity and interaction with other molecules. The hydrophobic nature of the phthalimide (B116566) ring, a core component of the molecule, influences its ability to cross biological membranes. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound over time, providing insights that static models cannot.

Molecular Dynamics for Conformational Ensemble and Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules. nih.gov By simulating the molecule's motion over time, MD can reveal its conformational flexibility and the range of shapes it can adopt, known as its conformational ensemble. nih.gov

For related compounds, MD simulations have been performed to assess the stability of ligand-protein complexes. nih.govnih.gov These simulations, often run for nanoseconds, can confirm the stability of binding modes predicted by docking studies. nih.govnih.gov The flexibility of the molecule, as observed in MD simulations, is a critical factor in its ability to bind to biological targets. The analysis of the root-mean-square deviation (RMSD) during the simulation provides a measure of the stability of the molecule's conformation. nih.gov

In Silico Screening Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com

For compounds with the isoindoline-1,3-dione scaffold, molecular docking is a commonly used in silico screening method. researchgate.netresearchgate.net Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This methodology has been applied to identify potential inhibitors for various biological targets. nih.gov The results of docking studies, often expressed as a scoring function, help in prioritizing compounds for further experimental testing. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of bioactive molecules like this compound. These approaches allow for the systematic evaluation of how structural modifications influence biological activity, thereby guiding the synthesis of more effective compounds.

The design of novel isoindoline-1,3-dione derivatives often employs a combination of ligand-based and structure-based strategies. nih.gov Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of known active and inactive molecules to build a pharmacophore model, which defines the essential chemical features required for biological activity.

In contrast, structure-based design is applicable when the crystal structure of the target protein is available. nih.govnih.govwustl.edu This method involves docking the ligand into the active site of the protein to predict its binding mode and affinity. For instance, in the design of benzo[e]isoindole-1,3-dione derivatives as GSK-3β inhibitors, structure-based design was instrumental in exploring the SAR and achieving high selectivity. nih.govwustl.edu The integration of both ligand- and structure-based approaches can lead to the development of potent and selective inhibitors. nih.gov

A critical aspect of computational drug design is the accurate prediction of binding affinity between a ligand and its target protein. Various computational methods are employed for this purpose, ranging from empirical scoring functions to more rigorous but computationally expensive techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov These methods estimate the free energy of binding, which is a key determinant of a ligand's potency. For instance, fusion models that combine features from 3D-convolutional neural networks and spatial graph neural networks have shown improved accuracy in predicting protein-ligand binding affinities. nih.gov Such advanced computational tools can be applied to this compound and its analogs to prioritize compounds for synthesis and biological testing.

Illustrative Data Table: Predicted Binding Affinities of this compound Analogs for a Hypothetical Kinase Target

CompoundModificationPredicted Binding Affinity (kcal/mol)Predicted IC₅₀ (µM)
This compoundParent Compound-8.55.2
Analog A4-Fluoro substitution on Phenoxy ring-9.21.8
Analog B4-Chloro substitution on Phenoxy ring-9.51.1
Analog C4-Methyl substitution on Phenoxy ring-8.27.5

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govnih.gov It is widely used to understand the molecular basis of ligand-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking simulations can reveal the specific binding site of this compound within a target protein and elucidate its binding mode. nih.gov For example, in studies of isoindole-1,3(2H)-dione derivatives, docking studies have been used to identify key interactions within the active site of target enzymes. nih.gov The analysis of the docked conformation provides insights into which amino acid residues are crucial for binding, thereby guiding the design of derivatives with improved affinity and selectivity.

The stability of a protein-ligand complex is largely determined by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking programs can identify and visualize these interactions. For instance, the isoindoline-1,3-dione scaffold can participate in hydrogen bonding through its carbonyl groups, while the phenoxy group can engage in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket. A detailed analysis of these interactions is crucial for understanding the SAR of this class of compounds.

Illustrative Data Table: Key Interactions of this compound in a Hypothetical Kinase Active Site

Interaction TypeLigand GroupReceptor ResidueDistance (Å)
Hydrogen BondCarbonyl OxygenLysine-72 (Backbone NH)2.9
Hydrogen BondCarbonyl OxygenAspartic Acid-184 (Sidechain NH)3.1
Hydrophobic (π-π stacking)Phenoxy RingPhenylalanine-1673.5
HydrophobicIsoindoline (B1297411) RingLeucine-1353.8

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations can be used to assess the stability of the complex over time. nih.gov MD simulations provide a more dynamic and realistic representation of the biological system, allowing for the evaluation of the conformational changes and the persistence of key interactions. researchgate.netnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used as a measure of the stability of the complex. nih.gov

Advanced Research Applications of 2 Phenoxyisoindoline 1,3 Dione

Applications in Medicinal Chemistry Research (Non-Clinical Focus)

The isoindoline-1,3-dione core is a recognized pharmacophore, and the addition of a phenoxy group provides a key site for structural diversification, enabling the exploration of a broad chemical space for biological activity.

Design and Synthesis of Enzyme Inhibitors

The 2-phenoxyisoindoline-1,3-dione framework has served as a foundational structure for the rational design and synthesis of various enzyme inhibitors, targeting enzymes implicated in a range of biological processes.

Researchers have successfully synthesized derivatives of isoindoline-1,3-dione that exhibit inhibitory activity against cyclooxygenase (COX) enzymes. nih.govmskcc.org The presence of an aromatic moiety is considered important for affinity towards COX-2. nih.gov Molecular docking studies of some isoindoline-1,3-dione derivatives have shown strong interactions with amino acid residues within the active sites of both COX-1 and COX-2. nih.gov For instance, certain N-alkyl-isoindoline-1,3-dione derivatives have demonstrated good inhibitory potential against COX enzymes. nih.gov One study reported that the introduction of a piperazine (B1678402) ring into an N-methylphthalimide ligand increased lipophilicity and affinity for numerous amino acids in both COX isoforms. nih.gov

The isoindoline-1,3-dione scaffold has also been explored for the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant to moderate AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM. nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids reported potent inhibitory activity against AChE, with IC50 values in the range of 2.1 to 7.4 µM. nih.gov

Furthermore, new families of non-sugar-type alpha-glucosidase inhibitors have been developed based on a phthalimide (B116566) moiety connected to a substituted phenoxy ring by an alkyl chain. nih.gov The inhibitory activity was found to be dependent on the length of the alkyl chain, with a ten-carbon chain providing the highest potency. nih.gov Structure-activity relationship studies highlighted the importance of electron-withdrawing substituents on the phenoxy group for enhanced activity. nih.gov

Table 1: Examples of Isoindoline-1,3-dione Derivatives as Enzyme Inhibitors
Derivative ClassTarget EnzymeReported ActivityReference
2-(Diethylaminoalkyl)-isoindoline-1,3-dionesAcetylcholinesterase (AChE)IC50 values ranging from 0.9 to 19.5 μM nih.gov
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)IC50 values ranging from 2.1 to 7.4 µM nih.gov
N-(Phenoxydecyl)phthalimide derivativesAlpha-glucosidaseOne to two orders of magnitude more potent than 1-deoxynojirimycin nih.gov

Receptor Ligand Development and Modulation Studies

The structural features of this compound make it an attractive starting point for the development of ligands that can interact with and modulate the function of various receptors.

The GABAergic system, particularly the GABAa receptor, is a key target for therapeutic intervention in the central nervous system. Flavonoids, which share some structural similarities with the phenoxy group, are known to modulate GABAa receptors. nih.gov Research has shown that certain flavonoids act on GABAa receptors through different mechanisms, including at flumazenil-sensitive and insensitive sites. nih.gov While direct studies on this compound as a GABAa receptor ligand are limited, the known activity of related compounds suggests this is a promising area for future investigation. The development of novel ligands for GABAa receptors is an active area of research, with various heterocyclic compounds being explored. nih.govbldpharm.com

Exploration of Molecular Mechanisms of Action

Understanding how a molecule exerts its biological effect at a molecular level is crucial for drug discovery and development. Studies on derivatives of this compound have provided insights into their potential mechanisms of action.

In the context of enzyme inhibition, molecular docking studies have been instrumental. For COX inhibitors based on the isoindoline-1,3-dione scaffold, it has been shown that the isoindoline-1,3-dione portion of the molecule can interact with key amino acid residues in the enzyme's active site, such as Trp387, Gly526, and Leu352, through π-π, amide-π stacked, and π-σ interactions, respectively. nih.gov A hydrogen bond between a carbonyl group's oxygen atom and Ser530 has also been observed. nih.gov For competitive inhibitors of enzymes like phenoloxidase, the mechanism involves the inhibitor binding to the active site, preventing the substrate from binding. nih.gov

The mechanism of action for some isoindoline-1,3-dione derivatives extends to inducing apoptosis in cancer cells. For example, certain novel isoindoline-1,3-diones containing a 1,2,4-triazole (B32235) moiety have been shown to induce apoptosis in a dose-dependent manner in HepG2 cells. researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for studying and manipulating biological systems. The this compound scaffold is well-suited for the development of such probes due to its chemical stability and the potential for introducing reporter groups.

Fluorescent probes are a key class of chemical probes. While not directly involving a phenoxy group, a study on a 4-hydroxyisoindoline-1,3-dione derivative demonstrated its potential as a fluorescent probe. nih.gov This highlights the utility of the isoindoline-1,3-dione core in designing fluorescent molecules. The development of chemical probes often involves the synthesis of novel chemical entities that are not found in nature. mskcc.org

The isoindoline (B1297411) scaffold has also been utilized in the development of chemical probes for studying challenging biological targets like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov Sulfonyl fluoride-containing isoindoline derivatives have been developed as potent binders of CRBN, acting as chemical probes to investigate its function. nih.gov These probes can be modified with labels for various biological assays, such as fluorescent tags for microscopy or biotin (B1667282) for proteomic analysis. mskcc.org

Contributions to Materials Science and Organic Electronics

Beyond its biological applications, the this compound structure has found utility in the field of materials science, particularly in the development of organic functional materials.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

2-Phenoxyisoindoline-1,3-dione is a notable heterocyclic compound primarily recognized in the scientific community for its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. nih.govresearchgate.net GABAA receptors are the principal inhibitory neurotransmitter receptors in the central nervous system, making them a critical target for therapeutic agents. nih.govnih.gov The modulation of these receptors by this compound enhances the inhibitory effects of GABA, which is the basis for its observed anticonvulsant and anxiolytic-like properties in preclinical research.

The synthesis of this compound is well-documented, typically involving a condensation reaction between a phthalic anhydride (B1165640) precursor and O-phenylhydroxylamine. Its molecular structure, which features a phenoxy group linked to the nitrogen atom of the isoindoline-1,3-dione scaffold, is essential for its biological function. Standard analytical techniques, including NMR and IR spectroscopy, as well as mass spectrometry, have been used to confirm its chemical identity and purity. While the isoindoline-1,3-dione core is a versatile scaffold used in various applications from materials science to medicine, the specific phenoxy substitution pattern of this particular molecule has directed its investigation primarily toward neuroscience. mdpi.comnih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite a foundational understanding, significant gaps in the knowledge surrounding this compound persist. A primary unknown is its precise binding site on the complex heteropentameric structure of the GABAA receptor. researchgate.netnih.gov While it is known to be an allosteric modulator, the exact location of its interaction, which would distinguish its mechanism from other modulators like benzodiazepines or barbiturates, has not been fully mapped. nih.govnih.gov

Furthermore, the subunit selectivity of this compound remains largely uncharacterized. researchgate.net GABAA receptors have a vast structural diversity due to various subunit combinations (e.g., α, β, γ, δ), and different combinations have distinct localizations and physiological roles. nih.govmdpi.com Understanding which specific receptor subtypes the compound targets is crucial for predicting its full range of pharmacological effects.

Other significant knowledge gaps include:

Metabolic Pathways: The metabolic fate of this compound within biological systems is not well understood. Identifying its metabolites is crucial for a complete toxicological and pharmacological assessment.

Therapeutic Potential: Its application has been limited to preliminary models of anxiety and epilepsy. Its potential efficacy in other neurological conditions linked to GABAergic dysfunction, such as sleep disorders, neuropathic pain, or schizophrenia, is an unexplored area. nih.gov

Structure-Activity Relationships (SAR): There has been no systematic exploration of SAR. The synthesis and evaluation of a broader library of analogues are needed to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Prospective Methodological Advancements in this compound Research

Future investigations into this compound would be significantly enhanced by adopting advanced research methodologies.

To address the key questions, the following approaches are recommended:

Structural Biology: To pinpoint the binding site, techniques like photoaffinity labeling combined with cryogenic electron microscopy (cryo-EM) are essential. Cryo-EM, in particular, can provide high-resolution structural data of the compound bound to various GABAA receptor isoforms. nih.gov

Computational Modeling: Molecular dynamics simulations and in silico docking studies can predict binding affinities and the conformational changes induced in the receptor. nih.gov These computational methods can also screen virtual libraries of related molecules to guide future synthetic efforts efficiently.

High-Throughput Screening: To determine subunit selectivity, automated patch-clamp systems and fluorescence-based assays (e.g., FLIPR) can be used to screen the compound against a wide array of recombinant GABAA receptor subtypes expressed in cell lines. researchgate.net

Advanced Synthesis and Analysis: Modern synthetic techniques like flow chemistry could accelerate the creation of a diverse library of analogues for SAR studies. nih.gov For metabolic studies, the use of high-resolution mass spectrometry (LC-HRMS) will be critical for the definitive identification of metabolic products in both in vitro and in vivo models.

By leveraging these advanced methods, researchers can systematically fill the existing knowledge gaps and fully elucidate the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenoxyisoindoline-1,3-dione derivatives, and how are they characterized?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution or condensation reactions with phthalic anhydride derivatives and phenoxy-containing precursors. For example, bisimide monomers can be synthesized via imide-yne click polymerization, as demonstrated in the preparation of fluorinated isoindoline-1,3-dione derivatives .
  • Characterization : Employ NMR (¹H/¹³C) for structural confirmation, FT-IR for functional group analysis, and X-ray crystallography for solid-state conformation (e.g., crystal structure of 4-fluoro-N-(1,3-dioxoisoindolin) derivatives ). Purity is validated via HPLC or GC-MS, while thermal stability is assessed using TGA/DSC .

Q. How are preliminary biological activities (e.g., antiproliferative or hypoglycemic effects) screened for this compound class?

  • Methodology :

  • In vitro assays : Use MTT assays on cancer cell lines (e.g., MDA-MB-231 breast carcinoma) to evaluate antiproliferative activity . For hypoglycemic potential, perform glucose uptake studies in insulin-resistant cell models or enzymatic inhibition assays targeting α-glucosidase .
  • Docking studies : Compare molecular interactions with target proteins (e.g., meglitinide analogs for hypoglycemic activity or cholinesterases for anti-Alzheimer’s applications ).

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Use local exhaust ventilation and closed systems to minimize inhalation risks .
  • Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Store in airtight containers away from ignition sources, as recommended for structurally similar phthalimides .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Functional selection : Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in atomization energy and ionization potential calculations .
  • Correlation-energy analysis : Use the Colle-Salvetti formula to model electron correlation effects, validated against experimental thermochemical data .
  • Software : Gaussian or ORCA packages for geometry optimization and frontier molecular orbital (FMO) analysis to predict reactive sites .

Q. How do structural modifications (e.g., fluorination or alkylation) influence the pharmacological profile of this compound?

  • Structure-Activity Relationship (SAR) Approach :

  • Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability, as seen in 4-fluoro derivatives with antiviral activity .
  • Extend alkyl chains to improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents (e.g., anti-Alzheimer’s derivatives ).
  • Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant trends .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Framework :

  • Triangulation : Cross-validate results using multiple assays (e.g., MTT vs. apoptosis staining) and cell lines .
  • Experimental rigor : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects or impurity interference) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.